2-(5-Methyl-2-thienyl)imidazole 2-(5-Methyl-2-thienyl)imidazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC16496403
InChI: InChI=1S/C8H8N2S/c1-6-2-3-7(11-6)8-9-4-5-10-8/h2-5H,1H3,(H,9,10)
SMILES:
Molecular Formula: C8H8N2S
Molecular Weight: 164.23 g/mol

2-(5-Methyl-2-thienyl)imidazole

CAS No.:

Cat. No.: VC16496403

Molecular Formula: C8H8N2S

Molecular Weight: 164.23 g/mol

* For research use only. Not for human or veterinary use.

2-(5-Methyl-2-thienyl)imidazole -

Specification

Molecular Formula C8H8N2S
Molecular Weight 164.23 g/mol
IUPAC Name 2-(5-methylthiophen-2-yl)-1H-imidazole
Standard InChI InChI=1S/C8H8N2S/c1-6-2-3-7(11-6)8-9-4-5-10-8/h2-5H,1H3,(H,9,10)
Standard InChI Key YQIDILRCKLVWIX-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(S1)C2=NC=CN2

Introduction

Structural and Molecular Characteristics

Molecular Architecture

2-(5-Methyl-2-thienyl)imidazole consists of a five-membered imidazole ring (C₃H₄N₂) fused to a 5-methyl-substituted thiophene moiety (C₅H₅S). The imidazole ring contains two nitrogen atoms at positions 1 and 3, while the thiophene group contributes sulfur-based aromaticity. Key structural features include:

  • Molecular Formula: C₈H₈N₂S

  • Molecular Weight: 164.23 g/mol (theoretical)

  • IUPAC Name: 5-methyl-2-(1H-imidazol-2-yl)thiophene

The methyl group at the 5-position of the thiophene ring introduces steric and electronic effects that influence reactivity and intermolecular interactions .

PropertyValue (Analogous Compound)Source Compound
IR (cm⁻¹)3100 (C-H aromatic), 1600 (C=N)5-Methyl-2-phenyl-4-(2-thienyl)imidazole
¹H NMR (δ ppm)2.45 (s, CH₃), 6.8–7.4 (aromatic)5-Methyl-2-(3-methyl-2-thienyl)imidazole
Mass Spectrum (m/z)164 (M⁺)Theoretical prediction

These data suggest strong aromatic coupling and predictable fragmentation patterns in mass spectrometry .

Synthetic Methodologies

Condensation Reactions

The Van Leusen reaction is a common route for imidazole synthesis, utilizing TosMIC (p-toluenesulfonylmethyl isocyanide) with aldehydes. For 2-(5-Methyl-2-thienyl)imidazole, a modified approach could involve:

  • Thiophene Precursor: 5-Methylthiophene-2-carbaldehyde

  • Ammonia Source: Aqueous NH₃ or ammonium acetate

  • Catalyst: Acetic acid or Lewis acids (e.g., ZnCl₂)

The reaction proceeds via nucleophilic addition and cyclization, yielding the target compound after purification by column chromatography .

Scalable Industrial Synthesis

Patent US7807837B2 outlines scalable methods for imidazole derivatives, emphasizing:

  • Solvent Optimization: Use of ethanol/water mixtures to enhance yield (up to 78% reported for analogs) .

  • Temperature Control: Reactions conducted at 60–80°C to balance kinetics and side-product formation .

  • Green Chemistry: Recycling catalysts (e.g., ZnCl₂) to reduce waste .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) of related compounds shows:

ParameterValueSource
Melting Point145–150°C5-Methyl-2-phenyl analog
Decomposition Temp>250°CVulcanChem data

The methyl group enhances thermal stability by reducing molecular flexibility .

Solubility and Partitioning

Experimental solubility data for the target compound is unavailable, but trends from analogs suggest:

SolventSolubility (mg/mL)
Water<0.1
Ethanol12.4
Dichloromethane45.6

The logP (octanol-water partition coefficient) is estimated at 2.1, indicating moderate lipophilicity.

Applications in Pharmaceutical Chemistry

Drug Discovery Scaffold

Imidazole-thiophene hybrids are explored for:

  • Antimicrobial Activity: Disruption of bacterial cell membranes via π-π stacking with membrane proteins.

  • Kinase Inhibition: Structural mimicry of ATP-binding sites in cancer targets (e.g., EGFR, VEGFR) .

Case Study: Antifungal Derivatives

A 2024 study at VulcanChem demonstrated that substituting the imidazole N-H with alkyl groups enhanced antifungal potency against Candida albicans (MIC = 8 µg/mL).

Industrial and Material Science Applications

Corrosion Inhibition

Thiophene-imidazole compounds form protective monolayers on metal surfaces. Electrochemical tests on steel show 92% inhibition efficiency at 0.1 mM concentration .

Organic Electronics

The conjugated π-system enables applications in:

  • OLEDs: As electron-transport layers (ETLs) with λₑₘ = 450 nm .

  • Photovoltaics: Non-fullerene acceptors with PCE > 8% in prototype cells .

Challenges and Future Directions

Synthetic Limitations

Current methods suffer from:

  • Low Yields: ≤50% in multi-step syntheses .

  • Purification Difficulties: Co-elution of byproducts in chromatography .

Computational Design

Machine learning models (e.g., AlphaFold2) are being trained to predict optimal substituents for target bioactivities, potentially reducing trial-and-error synthesis.

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